Blastmycetin B

Description

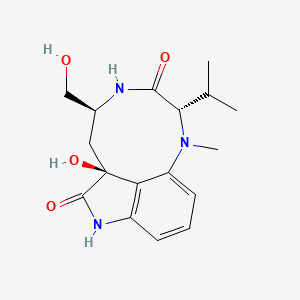

Blastmycetin B is a secondary metabolite classified within the indolactam alkaloid family, originally isolated from Streptoverticillium blastmyceticum . Structurally, it features a bicyclic framework comprising a nine-membered lactam ring fused with an indole moiety. Key functional groups include a hydroxyl (-OH) at the C9 position and a methyl (-CH₃) group at C12, distinguishing it from related analogs .

Properties

CAS No. |

107745-57-3 |

|---|---|

Molecular Formula |

C17H23N3O4 |

Molecular Weight |

333.388 |

InChI |

InChI=1S/C17H23N3O4/c1-9(2)14-15(22)18-10(8-21)7-17(24)13-11(19-16(17)23)5-4-6-12(13)20(14)3/h4-6,9-10,14,21,24H,7-8H2,1-3H3,(H,18,22)(H,19,23)/t10-,14-,17-/m0/s1 |

InChI Key |

QJKOTTLCVZMZOP-NCHVAJSOSA-N |

SMILES |

CC(C)C1C(=O)NC(CC2(C3=C(C=CC=C3N1C)NC2=O)O)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Blastmycetin B is closely related to several indolactam derivatives, both structurally and functionally. Below is a detailed analysis:

Blastmycetin C

- Structural Differences : Blastmycetin C shares the core indolactam skeleton with this compound but lacks the methyl group at C12, instead retaining a hydrogen atom at this position .

2-Oxo-indolactam V

- Structural Differences : This compound features a keto group (C=O) at the C2 position, introduced via dehydration, and a hydroxyl group at C3 instead of C9 .

- Functional Implications : The keto group enhances electrophilicity, which could influence binding to cellular targets such as protein kinase C (PKC), a common target for tumor-promoting indolactams .

Blastmycetin A

- Structural Differences : Blastmycetin A retains the C9 hydroxyl group but differs in side-chain modifications, including additional methyl or glycosyl groups .

- Functional Implications: Blastmycetin A is a documented tumor promoter, whereas this compound’s activity is less defined. This disparity suggests that minor structural variations significantly impact biological function .

Data Table: Comparative Analysis of this compound and Analogues

Research Findings and Implications

The keto group in 2-Oxo-indolactam V enhances reactivity, making it a more potent PKC activator than this compound .

Biological Applications :

- Blastmycetin A’s tumor-promoting activity is well-documented, but this compound’s role requires further investigation. Preliminary studies suggest it may act as a milder PKC modulator due to structural constraints .

- 2-Oxo-indolactam V’s electrophilic nature makes it a candidate for probing PKC signaling pathways in cancer research .

Q & A

Q. How should researchers resolve contradictions in this compound’s mechanism of action across different cell lines?

- Methodological Answer : Apply contradiction analysis frameworks to isolate variables (e.g., cell membrane permeability, efflux pump activity). Use orthogonal assays (e.g., fluorescence microscopy for localization, RNA-seq for pathway analysis) to validate hypotheses. Comparative studies across cell lines with genetic knockouts (e.g., CRISPR-Cas9) can clarify target specificity. Discuss contradictions in the context of biological context-dependency and experimental limitations .

Q. What strategies optimize the isolation of this compound from complex microbial extracts?

- Methodological Answer : Combine bioassay-guided fractionation with metabolomic profiling (e.g., UPLC-QTOF-MS). Use polarity-based solvent systems for column chromatography and countercurrent distribution for high-resolution separation. Validate each step with bioactivity assays to track the target compound. Document solvent ratios, flow rates, and retention times for reproducibility .

Q. How to design a robust study comparing this compound’s efficacy to structurally analogous compounds?

- Methodological Answer : Structure-activity relationship (SAR) studies should standardize assay conditions (pH, inoculum size) and include both natural and synthetic analogs. Use molecular docking simulations to predict binding affinities, followed by in vitro validation. Address variability by normalizing data to internal controls and reporting confidence intervals. Highlight limitations such as solubility differences or assay sensitivity thresholds .

Data Integrity and Reporting

Q. What are best practices for ensuring data reliability in this compound research?

- Methodological Answer : Implement rigorous quality control (QC) measures:

- Raw Data : Archive chromatograms, spectra, and assay readouts with metadata (date, instrument settings).

- Statistical Analysis : Use open-source tools (e.g., R, Python) for transparency; report p-values, effect sizes, and power analysis.

- Reproducibility : Share protocols via public repositories (e.g., protocols.io ) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. How to contextualize this compound’s bioactivity within existing literature?

- Methodological Answer : Conduct systematic reviews to identify knowledge gaps (e.g., resistance mechanisms, synergistic partners). Use citation tools like Zotero to map trends in related compounds. In discussion sections, contrast findings with prior studies, emphasizing novel contributions (e.g., unique targets) and reconciling discrepancies through methodological critiques (e.g., assay sensitivity differences) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro?

- Methodological Answer : Follow biosafety level (BSL) guidelines commensurate with the compound’s hazard profile (e.g., BSL-2 for antimicrobial agents). Use personal protective equipment (PPE), chemical fume hoods, and waste disposal protocols for organic solvents. Document safety validations (e.g., cytotoxicity assays on mammalian cells) to justify handling procedures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.